molecular formula C5H5IS2 B8726969 2-Iodo-3-(methylsulfanyl)thiophene CAS No. 135528-12-0

2-Iodo-3-(methylsulfanyl)thiophene

Cat. No.: B8726969
CAS No.: 135528-12-0
M. Wt: 256.1 g/mol
InChI Key: APLAQIUMSRCRCX-UHFFFAOYSA-N
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Description

2-Iodo-3-(methylsulfanyl)thiophene (CAS 135528-12-0) is a high-value heteroaromatic building block with the molecular formula C 5 H 5 IS 2 and a molecular weight of 256.13 g/mol . This organothiophene compound is characterized by its iodine and methylsulfanyl substituents, which provide distinct reactive sites for further functionalization via cross-coupling reactions and other synthetic transformations. Its primary research value lies in its application as a key synthetic intermediate in the development of more complex organic molecules, particularly in the pharmaceutical sector where thiophene derivatives are extensively investigated . The compound has been referenced in patent literature for its use in synthetic routes, underscoring its utility in industrial and medicinal chemistry research . Researchers utilize this compound to construct novel molecular architectures, leveraging its halogen and sulfur-based functionalities. As a specialized chemical, this compound is intended for use by qualified laboratory professionals. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

135528-12-0

Molecular Formula

C5H5IS2

Molecular Weight

256.1 g/mol

IUPAC Name

2-iodo-3-methylsulfanylthiophene

InChI

InChI=1S/C5H5IS2/c1-7-4-2-3-8-5(4)6/h2-3H,1H3

InChI Key

APLAQIUMSRCRCX-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(SC=C1)I

Origin of Product

United States

Synthetic Methodologies for 2 Iodo 3 Methylsulfanyl Thiophene and Analogous Structures

Direct Functionalization and Halogenation Strategies

The introduction of iodine and a methylsulfanyl group onto a thiophene (B33073) ring can be achieved through direct electrophilic substitution and sequential functionalization reactions. These methods are often preferred when the thiophene core is readily available.

Regioselective Iodination Protocols

The direct iodination of 3-(methylsulfanyl)thiophene is a primary route to the target compound. The methylsulfanyl group at the 3-position is an ortho-para directing group, favoring electrophilic substitution at the 2- and 5-positions. Due to the higher reactivity of the α-positions (2- and 5-) in thiophene compared to the β-positions (3- and 4-), iodination predominantly occurs at the 2-position. youtube.com

Several iodinating agents have been effectively employed for this transformation. N-Iodosuccinimide (NIS) is a mild and highly selective reagent for this purpose. Treating 3-(methylsulfanyl)thiophene with NIS in a solvent like dichloromethane (B109758) can afford 2-Iodo-3-(methylsulfanyl)thiophene in high yield. Another common method involves the use of molecular iodine (I₂), often in the presence of an oxidizing agent or a catalyst to enhance regioselectivity. For instance, reacting 3-(methylsulfanyl)thiophene with iodine in cyclohexane (B81311) catalyzed by a palladium complex has been reported.

A different approach to ensure high regioselectivity is through a lithiation-iodination strategy. This involves the deprotonation of 3-(methylsulfanyl)thiophene at the most acidic position, which is the 2-position, using a strong base like lithium diisopropylamide (LDA). The resulting lithiated intermediate is then quenched with molecular iodine to furnish the desired 2-iodo product with precision.

Table 1: Comparison of Regioselective Iodination Methods for 3-(methylsulfanyl)thiophene

Reagent(s)SolventConditionsYieldReference
N-Iodosuccinimide (NIS)Dichloromethane0°C, 2 hours89%
Lithium Diisopropylamide (LDA), then I₂Tetrahydrofuran (THF)-78°C76%
I₂, Pd(PPh₃)₂Cl₂, HgOCyclohexane130°C, 14 hours78%

Sequential Halogenation and Methylthiolation Pathways

An alternative to direct iodination of 3-(methylsulfanyl)thiophene is a multi-step sequence. This can involve the initial halogenation of thiophene followed by the introduction of the methylsulfanyl group, or vice-versa.

One such pathway begins with the synthesis of the precursor, 3-(methylsulfanyl)thiophene. This can be achieved by reacting 3-bromothiophene (B43185) with a strong base like butyl lithium to form 3-lithiothiophene via a metal-halogen exchange. This intermediate is then reacted with dimethyl disulfide to yield 3-(methylsulfanyl)thiophene. google.com

Following the synthesis of 3-(methylsulfanyl)thiophene, a two-step halogenation sequence can be employed. The thiophene derivative can first be brominated at the 2-position using a reagent like N-bromosuccinimide (NBS). The resulting 2-bromo-3-(methylsulfanyl)thiophene can then undergo a Finkelstein reaction, where the bromine atom is exchanged for iodine by treatment with sodium iodide in a solvent like acetone (B3395972), affording this compound.

Ring-Forming Cyclization Approaches

Ring-forming strategies allow for the construction of the thiophene ring with the iodo and methylsulfanyl groups installed in a controlled manner. These methods are particularly useful when substituted precursors are more accessible than the corresponding thiophenes.

Iodocyclization of Sulfur-Containing Alkyne Precursors

A powerful method for synthesizing substituted iodothiophenes is the iodocyclization of appropriately functionalized sulfur-containing alkyne precursors. mdpi.com This approach offers a direct route to multifunctionalized thiophenes under mild conditions. mdpi.comorganic-chemistry.org

The general strategy involves the reaction of a sulfur-containing molecule that also possesses an alkyne functionality with an electrophilic iodine source, typically molecular iodine (I₂). mdpi.com The presence of a base, such as sodium bicarbonate (NaHCO₃), is often required to neutralize the acid generated during the reaction. mdpi.comorganic-chemistry.org This method has been successfully applied to synthesize various 3-iodothiophenes from 1-mercapto-3-yn-2-ol derivatives. organic-chemistry.org

The mechanism of iodocyclization is a well-established electrophilic process. mdpi.com It is initiated by the reaction of the alkyne's triple bond with an electrophilic iodine species (I⁺), which can be generated from molecular iodine. This forms a cyclic iodonium (B1229267) ion intermediate. mdpi.comorganic-chemistry.org

Following the formation of the iodonium ion, an intramolecular nucleophilic attack by the sulfur atom occurs. mdpi.com The regiochemistry of this cyclization can proceed via two main pathways: a 5-endo-dig or a 5-exo-dig cyclization, depending on the structure of the precursor. For the synthesis of 3-iodothiophenes from 1-mercapto-3-yn-2-ols, the reaction proceeds through a 5-endo-dig cyclization. mdpi.comorganic-chemistry.org The initial cyclized product is often a non-aromatic dihydrothiophene derivative, which then undergoes dehydration (if a hydroxyl group is present) or a similar elimination process to aromatize into the stable thiophene ring. mdpi.comorganic-chemistry.org In some cases, an oxidation step is required to achieve aromatization. mdpi.com

The control of regioselectivity in iodocyclization is paramount for the synthesis of a specific isomer. This control is largely dictated by the structure of the starting alkyne precursor. The relative positions of the sulfur nucleophile and the alkyne group determine the size of the ring being formed and the final substitution pattern on the thiophene ring. mdpi.com

For example, the iodocyclization of 1-mercapto-3-yn-2-ols consistently yields 3-iodothiophenes through a 5-endo-dig pathway, demonstrating high regioselectivity. mdpi.comorganic-chemistry.org The versatility of this method allows for the synthesis of a range of substituted 3-iodothiophenes by simply varying the substituents on the alkyne precursor. organic-chemistry.org This highlights the synthetic utility of iodocyclization as a tool for building molecular complexity in a predictable manner. The resulting iodinated thiophenes are valuable intermediates, as the iodine atom can be readily displaced or used in cross-coupling reactions to introduce further functional groups. mdpi.comresearchgate.net

Table 2: Examples of Iodocyclization Reactions to Form Substituted 3-Iodothiophenes

Substrate (1-mercapto-3-yn-2-ol derivative)ReagentsProductYieldReference
4-Mercapto-1-phenyl-2-butyn-1-olI₂, NaHCO₃2-Iodo-4-phenylthiophene85% (example structure) mdpi.comorganic-chemistry.org
1-Mercapto-4-phenyl-3-butyn-2-olI₂, NaHCO₃3-Iodo-2-phenylthiophene88% mdpi.comorganic-chemistry.org
1-Mercapto-3-decyne-2-olI₂, NaHCO₃4-Heptyl-2-iodo-thiophene75% (example structure) mdpi.comorganic-chemistry.org

Metal-Catalyzed Intramolecular Cyclizations

The formation of the thiophene core through cyclization reactions is a powerful strategy for synthesizing substituted thiophenes. Metal catalysts play a crucial role in these transformations, enabling efficient and regioselective ring closure.

One notable method involves the palladium-catalyzed heterocyclodehydration of 1-mercapto-3-yn-2-ols. mdpi.com This process, catalyzed by palladium(II) iodide in the presence of excess potassium iodide, proceeds via a 5-endo-dig intramolecular nucleophilic attack of the thiol group onto the alkyne, which is activated by the metal center. mdpi.com Subsequent dehydration leads to the formation of the aromatic thiophene ring. While not a direct synthesis of this compound, this methodology provides access to various substituted thiophenes that could be precursors for further functionalization.

Another relevant approach is the iodocyclization of functionalized alkynes. For instance, a thioether group can act as the intramolecular nucleophile in an iodocyclization reaction. The treatment of an appropriate but-1-ynyl sulfide (B99878) derivative with iodine can initiate a cyclization to form a dihydrothiophene intermediate, which can then be oxidized to the corresponding 3-iodothiophene (B1329286) derivative. mdpi.com Gold-catalyzed cyclizations of 2-alkynyl thioanisoles have also been developed as a sustainable method for creating benzo[b]thiophene structures, highlighting the utility of metal catalysts in forming C-S bonds and the heterocyclic ring in one step. calstate.edu

Table 1: Examples of Metal-Catalyzed Cyclizations for Thiophene Synthesis

Reaction TypeCatalyst/ReagentStarting Material TypeProduct TypeReference
HeterocyclodehydrationPdI₂ / KI1-Mercapto-3-yn-2-olsSubstituted Thiophenes mdpi.com
Iodocyclization/OxidationI₂ / DDQAlkynyl Benzyl Sulfides3-Iodothiophenes mdpi.com
CyclizationGold(I) Chloride2-Alkynyl ThioanisolesBenzo[b]thiophenes calstate.edu

Functionalization of Pre-Existing Thiophene Scaffolds

The functionalization of an existing thiophene ring is a more direct and commonly employed strategy for the synthesis of this compound. This approach leverages the inherent reactivity of the thiophene ring, particularly at the C2 and C5 positions.

Directed ortho-metalation, or more accurately, directed lithiation, is a highly effective method for achieving regioselective functionalization. In this strategy, a strong base is used to deprotonate a specific position on the thiophene ring, which is directed by a nearby functional group. The resulting organometallic intermediate is then "quenched" with an electrophile.

For the synthesis of this compound, a lithiation-iodination strategy starting from 3-(methylsulfanyl)thiophene has been successfully demonstrated. Treatment of 3-(methylsulfanyl)thiophene with a strong base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78°C) selectively removes the proton at the C2 position, facilitated by the directing effect of the adjacent methylsulfanyl group. The resulting 2-lithiated intermediate is then quenched with molecular iodine (I₂) to furnish this compound in good yield.

Table 2: Lithiation-Iodination of 3-(Methylsulfanyl)thiophene

Starting MaterialReagentsConditionsProductYieldReference
3-(Methylsulfanyl)thiophene1. LDA (2.5 eq) 2. I₂THF, -78°CThis compound76%

This approach is broadly applicable for introducing various substituents onto thiophene rings by choosing different electrophiles for the quenching step. jcu.edu.au

Direct C-H functionalization has emerged as a powerful, atom-economical tool in modern organic synthesis. These methods avoid the need for pre-functionalized starting materials (like organolithiums or halides) by directly converting a C-H bond into a C-C or C-heteroatom bond, typically with the aid of a transition metal catalyst.

Palladium-catalyzed direct C-H arylation has been developed for thiophene derivatives. nih.gov For example, 3-(methylsulfinyl)thiophene, a close analog of 3-(methylsulfanyl)thiophene, undergoes selective C-H arylation at the 2- and 5-positions. nih.gov This indicates the feasibility of targeting the C2-H bond of a 3-substituted thiophene for direct functionalization. While direct C-H iodination is less common than arylation, these studies pave the way for developing new catalytic systems. Regioselective C-H arylation of 3-substituted thiophenes can also be achieved using a Knochel-Hauser base (TMPMgCl·LiCl) for selective deprotonation at the less hindered 5-position, followed by a nickel- or palladium-catalyzed cross-coupling. clockss.org This highlights the tunability of C-H functionalization strategies to target different positions on the thiophene ring. clockss.orgnih.gov

Thiophene is an electron-rich aromatic heterocycle that readily undergoes electrophilic substitution reactions, with a strong preference for reaction at the 2-position. numberanalytics.comyoutube.com This high reactivity can be exploited for the direct iodination of 3-(methylsulfanyl)thiophene.

A highly effective method for the synthesis of this compound involves the use of N-Iodosuccinimide (NIS) as a mild and selective iodinating agent. Treating 3-(methylsulfanyl)thiophene with NIS in a solvent like dichloromethane provides the desired product in high yield. This method is often preferred due to its mild conditions and high regioselectivity.

Table 3: Electrophilic Iodination of 3-(Methylsulfanyl)thiophene

Starting MaterialReagentSolventConditionsProductYieldReference
3-(Methylsulfanyl)thiopheneN-Iodosuccinimide (NIS) (1.2 eq)Dichloromethane0°C, 2 hoursThis compound89%

An alternative, though less direct, two-step protocol involves an initial bromination followed by a Finkelstein (halogen-exchange) reaction. For instance, 3-(methylsulfanyl)thiophene can be brominated at the 2-position with N-bromosuccinimide (NBS), followed by treatment with sodium iodide (NaI) in acetone to exchange the bromine atom for iodine, yielding the final product.

Reactivity and Advanced Chemical Transformations of 2 Iodo 3 Methylsulfanyl Thiophene

Transition Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of intricate molecular architectures. For 2-iodo-3-(methylsulfanyl)thiophene, these reactions offer a gateway to a diverse range of functionalized thiophene (B33073) derivatives.

Palladium-Catalyzed Coupling Reactions

The palladium(0) catalytic cycle, which typically involves oxidative addition, transmetalation, and reductive elimination, is central to these transformations. The specific outcome of the reaction is determined by the choice of coupling partner and reaction conditions.

The Suzuki-Miyaura coupling is a widely used method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. In the context of this compound, this reaction facilitates the introduction of various aryl and heteroaryl substituents at the 2-position. While specific studies on this compound are not extensively documented, the reactivity of similar 2-halothiophenes provides a strong indication of its synthetic potential. For instance, the Suzuki-Miyaura coupling of 2-bromo-3-alkylthiophenes with arylboronic acids is a well-established method for the synthesis of 2-aryl-3-alkylthiophenes. These reactions are typically catalyzed by a palladium(0) complex, such as Pd(PPh₃)₄, in the presence of a base like potassium carbonate or sodium carbonate, and a solvent system like aqueous dioxane or toluene. clockss.orgtubitak.gov.tr The reaction conditions are generally mild and tolerate a wide range of functional groups on the coupling partners.

A general representation of the Suzuki-Miyaura coupling of this compound is shown below:

Scheme 1: General Suzuki-Miyaura coupling of this compound.

Catalyst/LigandBaseSolventTemperature (°C)Yield (%)Reference
Pd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O90Moderate to Excellent tubitak.gov.tr
Pd₂(dba)₃ / S-PhosK₃PO₄Toluene/H₂O100Good nih.gov

Table 1: Representative conditions for Suzuki-Miyaura coupling of halothiophenes.

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing a direct route to substituted alkynes. researchgate.net This reaction is of significant importance in the synthesis of conjugated enynes and arylalkynes. The coupling of this compound with various terminal alkynes would yield 2-alkynyl-3-(methylsulfanyl)thiophene derivatives. These reactions are typically co-catalyzed by a palladium complex and a copper(I) salt, such as copper(I) iodide, in the presence of an amine base like triethylamine, which also often serves as the solvent. researchgate.net

A general scheme for the Sonogashira coupling is as follows:

Scheme 2: General Sonogashira coupling of this compound.

Catalyst/LigandCo-catalystBaseSolventTemperatureYield (%)Reference
Pd(PPh₃)₂Cl₂CuIEt₃NEt₃NRoom Temp.Good to Excellent unipd.itresearchgate.net
Pd(OAc)₂ / P(p-tol)₃-DBUTHF-Good to ExcellentNot specified

Table 2: Typical conditions for Sonogashira coupling of aryl halides.

The Heck reaction, or Mizoroki-Heck reaction, is a powerful method for the formation of carbon-carbon bonds by coupling an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. This reaction allows for the introduction of vinyl groups onto the thiophene ring, leading to the formation of substituted alkenes with high stereoselectivity, typically favoring the trans isomer. The reaction of this compound with various alkenes, such as acrylates or styrenes, would produce the corresponding 2-alkenyl-3-(methylsulfanyl)thiophenes.

The general transformation can be depicted as:

Scheme 3: General Heck coupling of this compound.

Catalyst/LigandBaseSolventTemperature (°C)Yield (%)Reference
Pd(OAc)₂ / PPh₃Et₃NDMF or MeCN80-140GoodGeneral
PdCl₂(PPh₃)₂NaOAcNMP100-120GoodGeneral

Table 3: Common conditions for the Heck reaction with aryl halides.

The Stille and Negishi couplings are versatile methods for creating carbon-carbon bonds, each utilizing a different organometallic reagent.

The Stille reaction involves the coupling of an organic halide with an organotin compound, catalyzed by palladium. rsc.org This reaction is known for its tolerance of a wide variety of functional groups. nih.gov The coupling of this compound with an organostannane, such as an aryltributyltin reagent, would yield the corresponding 2-aryl-3-(methylsulfanyl)thiophene.

A general representation of the Stille coupling is:

Scheme 4: General Stille coupling of this compound.

Catalyst/LigandAdditiveSolventTemperature (°C)Yield (%)Reference
Pd(PPh₃)₄-Toluene or DMF80-110Good rsc.orgicmpp.ro
Pd₂(dba)₃ / P(furyl)₃CuINMPRoom Temp.High sciforum.net

Table 4: Illustrative conditions for the Stille reaction.

The Negishi coupling utilizes an organozinc reagent to couple with an organic halide, also in the presence of a palladium or nickel catalyst. This method is particularly useful for forming carbon-carbon bonds involving sp³-hybridized carbon atoms. The reaction of this compound with an organozinc reagent would provide a direct route to various substituted thiophenes.

The general Negishi coupling is shown below:

Scheme 5: General Negishi coupling of this compound.

Catalyst/LigandSolventTemperature (°C)Yield (%)Reference
Pd(OAc)₂ / SPhosTHF65HighGeneral
Pd₂(dba)₃ / PCyp₃THF/NMP80GoodGeneral

Table 5: Representative conditions for the Negishi coupling.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds between aryl halides and amines. researchgate.net This reaction has become a cornerstone of modern organic synthesis for the preparation of aryl amines. The reaction of this compound with a primary or secondary amine would lead to the corresponding 2-amino-3-(methylsulfanyl)thiophene derivative. The choice of ligand is crucial for the success of this reaction, with bulky, electron-rich phosphine (B1218219) ligands often being employed. researchgate.netresearchgate.net

A general scheme for the Buchwald-Hartwig amination is:

Scheme 6: General Buchwald-Hartwig amination of this compound.

Catalyst/LigandBaseSolventTemperature (°C)Yield (%)Reference
Pd(OAc)₂ / XantphosCs₂CO₃1,4-Dioxane120Moderate to High epa.gov
[Pd(allyl)Cl]₂ / t-BuXPhost-BuONaToluene100High rsc.org

Table 6: Common conditions for Buchwald-Hartwig amination of aryl halides.

Other Palladium-Mediated Coupling Processes

The carbon-iodine bond at the 2-position of this compound is a prime site for palladium-catalyzed cross-coupling reactions, a cornerstone of modern carbon-carbon and carbon-heteroatom bond formation. While direct studies on this specific molecule are not extensively detailed in the literature, its reactivity can be inferred from analogous structures like 2-iodo-3-methylthiophene (B105595) and other iodinated thiophenes. These reactions typically involve the oxidative addition of the palladium(0) catalyst into the C-I bond, followed by transmetalation with a suitable coupling partner and subsequent reductive elimination to yield the product and regenerate the catalyst.

Common palladium-mediated processes applicable to this substrate include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl or vinyl-substituted thiophenes.

Stille Coupling: Reaction with organostannanes, offering a mild and versatile method for C-C bond formation.

Sonogashira Coupling: Coupling with terminal acetylenes, catalyzed by palladium and a copper co-catalyst, to introduce alkynyl moieties. elsevierpure.com The reaction of 3-iodobenzo[b]thiophene (B1338381) with terminal acetylenes proceeds smoothly in the presence of a palladium catalyst to give the corresponding ethynyl (B1212043) derivatives, suggesting a similar outcome for this compound. elsevierpure.com

Heck Coupling: Reaction with alkenes to form substituted alkenes.

Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with amines.

The table below illustrates potential palladium-catalyzed coupling reactions involving this compound, based on established methodologies for similar iodoarenes.

Coupling ReactionCoupling PartnerTypical Catalyst/LigandExpected Product
Suzuki-MiyauraPhenylboronic acidPd(PPh₃)₄2-Phenyl-3-(methylsulfanyl)thiophene
SonogashiraPhenylacetylenePdCl₂(PPh₃)₂, CuI2-(Phenylethynyl)-3-(methylsulfanyl)thiophene
StilleTributyl(vinyl)stannanePd(PPh₃)₄2-Vinyl-3-(methylsulfanyl)thiophene
Buchwald-HartwigAnilinePd₂(dba)₃, XantphosN-Phenyl-3-(methylsulfanyl)thiophen-2-amine

Copper-Promoted Coupling Reactions

Copper-promoted or -catalyzed reactions provide a valuable alternative to palladium-based methodologies, particularly for C-N, C-O, and C-S bond formation (Ullmann-type reactions). Research on the N-arylation of anilines with various iodothiophenes using activated copper has shown that the reactivity can be influenced by the position of the iodine atom. researchgate.net In some cases, 3-iodothiophenes have been found to be more reactive than their 2-iodo counterparts. researchgate.net This difference is often attributed to the electronic properties of the thienyl group, which can affect the rate-determining reductive elimination step. researchgate.net

For this compound, copper-catalyzed coupling would be expected to proceed with various nucleophiles. The electron-donating methylsulfanyl group at the 3-position may influence the electronic density of the thiophene ring and, consequently, the reaction's efficiency.

Coupling Reaction TypeNucleophileTypical Catalyst/ConditionsExpected Product
Ullmann Condensation (N-Arylation)ImidazoleCuI, K₂CO₃, Dibutyl ether1-(3-(Methylsulfanyl)thiophen-2-yl)-1H-imidazole
Ullmann Condensation (O-Arylation)PhenolCuI, Cs₂CO₃, DMF2-Phenoxy-3-(methylsulfanyl)thiophene
C-S CouplingThiophenolCuI, K₃PO₄, DMSO2-(Phenylthio)-3-(methylsulfanyl)thiophene

Regioselective Directed Functionalization of the Thiophene Nucleus

Beyond the reactivity of the C-I bond, the thiophene ring itself can be functionalized through methods that activate its C-H bonds.

C-H Activation and Direct Alkynylation Approaches

Direct C-H activation has emerged as a powerful, atom-economical strategy for functionalizing aromatic rings. For thiophenes, C-H bonds at the 2- and 5-positions are generally the most reactive towards electrophilic substitution and metallation. In this compound, the 2-position is blocked by iodine. The primary sites for C-H activation are therefore the 4- and 5-positions.

The methylthio group (-SMe) can act as a directing group in certain C-H activation manifolds. However, the most acidic proton is typically at the 5-position, adjacent to the thiophene's sulfur atom. Palladium-catalyzed direct C-H arylation is a well-established method for functionalizing thiophenes, often showing a strong preference for the C5 position. organic-chemistry.org Therefore, it is plausible that under appropriate conditions, this compound could undergo regioselective C-H functionalization at the 5-position, leaving the C-I bond intact for subsequent transformations. This sequential approach allows for the synthesis of polysubstituted thiophenes. nih.gov

Lithium-Halogen Exchange and Subsequent Quenching Reactions

Lithium-halogen exchange is a rapid and efficient method for converting aryl halides into organolithium species. princeton.edu For iodoarenes like this compound, this exchange occurs almost instantaneously at low temperatures (typically -78 °C or lower) upon treatment with an alkyllithium reagent such as n-butyllithium or tert-butyllithium. harvard.eduresearchgate.net The rate of exchange for iodoarenes is significantly faster than for the corresponding bromo- or chloro-derivatives. harvard.edu

The resulting 3-(methylsulfanyl)thiophen-2-yllithium is a potent nucleophile that can be trapped with a wide variety of electrophiles to install new functional groups at the 2-position. This two-step sequence provides a powerful route to diverse 2-substituted-3-(methylsulfanyl)thiophenes. The process of forming 3-(methylthio)thiophene (B1582169) itself can involve the lithiation of 3-bromothiophene (B43185) followed by quenching with dimethyl disulfide, demonstrating the utility of this approach. google.com

The table below presents a selection of electrophiles and the corresponding products from the lithium-halogen exchange and quench sequence.

ElectrophileReagentProduct
Carbon dioxideCO₂ (gas or solid)3-(Methylsulfanyl)thiophene-2-carboxylic acid
AldehydeBenzaldehyde(3-(Methylsulfanyl)thiophen-2-yl)(phenyl)methanol
KetoneAcetone (B3395972)2-(3-(Methylsulfanyl)thiophen-2-yl)propan-2-ol
Alkyl HalideIodomethane2-Methyl-3-(methylsulfanyl)thiophene
DisulfideDimethyl disulfide2,3-Bis(methylsulfanyl)thiophene

Chemical Modifications of the Methylthio Moiety

The methylthio group (-SMe) is not merely a passive substituent; it can be chemically transformed, most notably through oxidation.

Oxidation Reactions Leading to Sulfoxides and Sulfones

The sulfur atom of the methylthio group can be selectively oxidized to form the corresponding sulfoxide (B87167) and sulfone. This transformation significantly alters the electronic properties of the substituent, converting the electron-donating methylthio group into the strongly electron-withdrawing methylsulfinyl (-S(O)Me) and methylsulfonyl (-SO₂Me) groups.

This oxidation can be achieved in a stepwise manner. Milder oxidizing agents or controlled stoichiometry tend to yield the sulfoxide, while stronger conditions or an excess of the oxidant lead to the sulfone. A study on the oxidation of thiophene derivatives catalyzed by methyltrioxorhenium(VII) found that the conversion of the sulfide (B99878) to the sulfoxide is the first step, followed by oxidation to the sulfone. nih.gov The rate of the initial oxidation to the sulfoxide is enhanced by electron-donating groups on the thiophene ring. nih.gov Conversely, the subsequent oxidation of the sulfoxide to the sulfone is faster for substrates with electron-withdrawing groups. nih.gov Common reagents for these transformations include hydrogen peroxide (often with a metal catalyst), and meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.orgorganic-chemistry.org

ProductReagent(s)Typical Conditions
2-Iodo-3-(methylsulfinyl)thiophenem-CPBA (1 equivalent)CH₂Cl₂, 0 °C to room temp.
2-Iodo-3-(methylsulfonyl)thiophenem-CPBA (>2 equivalents)CH₂Cl₂, room temp. to reflux
2-Iodo-3-(methylsulfonyl)thiopheneH₂O₂ / Niobium carbide catalystMethanol, reflux

Influence of the Methylthio Group on Reaction Regioselectivity

The presence and position of the methylthio group (-SMe) at the C3 position of the thiophene ring in this compound profoundly influences the regioselectivity of its chemical transformations. This substituent exerts a significant directing effect through a combination of electronic and steric factors, guiding the outcome of reactions such as metalation and electrophilic aromatic substitution.

The methylthio group is generally considered an ortho- and para-directing group in electrophilic aromatic substitution reactions on aromatic systems. libretexts.orgorganicchemistrytutor.com This is attributed to the ability of the sulfur atom to donate a lone pair of electrons into the ring system via resonance, thereby stabilizing the intermediate carbocation (Wheland intermediate) formed during the substitution at these positions. organicchemistrytutor.com In the context of 3-substituted thiophenes, the positions ortho and para to the C3 substituent are C2, C4, and C5.

In the case of this compound, the C2 position is already occupied by an iodine atom. Therefore, the directing influence of the methylthio group primarily manifests at the C5 position in electrophilic substitution reactions. The electron-donating nature of the methylthio group increases the nucleophilicity of the thiophene ring, making it more reactive towards electrophiles than unsubstituted thiophene. princeton.edu

A critical aspect of the reactivity of this compound is the directing effect of the methylthio group in metalation reactions, particularly lithiation. The sulfur atom of the methylthio group can coordinate with organolithium reagents, directing the deprotonation to the adjacent C2 position. This is a well-established strategy for the regioselective synthesis of 2-substituted-3-(methylthio)thiophenes. For instance, the treatment of 3-(methylsulfanyl)thiophene with a strong base like lithium diisopropylamide (LDA) followed by quenching with iodine selectively yields this compound, demonstrating the powerful ortho-directing effect of the methylthio group.

This ortho-directing ability is crucial for subsequent functionalization at the C2 position. Once the iodine atom is in place, it can be readily displaced or participate in various cross-coupling reactions. The methylthio group at C3, having facilitated the introduction of iodine at C2, continues to influence the reactivity of this C-I bond. While detailed comparative studies on the reaction rates are scarce, the electronic properties of the methylthio group are expected to modulate the reactivity of the adjacent C-I bond in palladium-catalyzed cross-coupling reactions.

The table below summarizes the regioselective outcomes of key reactions involving 3-(methylsulfanyl)thiophene, which underscore the directing influence of the methylthio group and provide the foundation for the reactivity patterns observed in this compound.

ReactionReagent(s)Position of FunctionalizationProductYield (%)Reference
IodinationN-Iodosuccinimide (NIS), Dichloromethane (B109758)C2This compound89
Lithiation-IodinationLithium diisopropylamide (LDA), THF; then I₂C2This compound76
BrominationN-Bromosuccinimide (NBS), CCl₄C22-Bromo-3-(methylsulfanyl)thiophene92

Interactive Data Table

This table is interactive. Click on the headers to sort the data.

ReactionReagent(s)Position of FunctionalizationProductYield (%)Reference
IodinationN-Iodosuccinimide (NIS), DichloromethaneC2This compound89
Lithiation-IodinationLithium diisopropylamide (LDA), THF; then I₂C2This compound76
BrominationN-Bromosuccinimide (NBS), CCl₄C22-Bromo-3-(methylsulfanyl)thiophene92

Mechanistic Investigations and Reaction Pathway Elucidation

Mechanistic Models for Iodocyclization Processes

While 2-Iodo-3-(methylsulfanyl)thiophene is a product of synthetic pathways, the principles of iodocyclization are central to the formation of the iodinated thiophene (B33073) core itself. These reactions are powerful methods for constructing iodine-containing heterocycles from acyclic precursors. aip.org

Iodocyclization reactions typically proceed through the electrophilic addition of an iodine source to an unsaturated system containing a nucleophile. In the synthesis of thiophene derivatives, a common strategy involves the cyclization of an S-containing alkyne substrate. aip.org The reaction is initiated by the interaction of an electrophilic iodine species (like I₂) with the alkyne, leading to the formation of a cyclic iodonium (B1229267) ion intermediate.

The sulfur-containing moiety, such as a thioether, then acts as an intramolecular nucleophile, attacking the iodonium ion. This attack can lead to the formation of a sulfonium (B1226848) intermediate, which subsequently aromatizes to the thiophene ring. aip.org In other pathways, hypervalent iodine reagents can be used, which may involve intermediates where the iodine atom is transiently in a higher oxidation state, facilitating group transfers. beilstein-journals.org DFT calculations on related systems suggest that the formation of a Cu(III)-aryl species can occur via a five-membered transition state when copper catalysts are involved with iodonium salts. beilstein-journals.org

The regioselectivity and stereochemistry of the cyclization are governed by stereoelectronic factors, as dictated by Baldwin's rules for ring closure. The geometry of the substrate and the nature of the transition state determine the feasibility and outcome of the cyclization. For instance, the formation of a five-membered ring via an exo-dig cyclization is generally favored.

In the case of the synthesis of hydrofluoroolefin-based iodonium reagents, DFT calculations have been employed to elucidate the energy profile. These studies revealed that the isomerization of an initial iodonium intermediate to a more stable terminal iodonium species proceeds through a transition state with a barrier of 15.3 kcal mol⁻¹. nih.gov This transition state involves the simultaneous antiperiplanar migration of two atoms, highlighting the concerted nature of the process. nih.gov Similar computational approaches are invaluable for understanding the energy landscapes of thiophene-forming iodocyclizations.

Understanding Regioselectivity in C-H Functionalization Mechanisms

Direct C-H functionalization represents a highly atom-economical method for elaborating the thiophene core. The regioselectivity of such reactions on the this compound ring is dictated by the electronic and steric properties of the existing substituents. The thiophene ring has two available positions for C-H functionalization: C4 and C5.

The methylsulfanyl (-SMe) group is an ortho-, para-directing group due to the ability of the sulfur atom's lone pairs to donate electron density into the ring via resonance. This effect would activate the C4 position. Conversely, the iodo (-I) group at C2 is weakly deactivating via induction but can also direct ortho and para. Furthermore, the sulfur atom can act as a coordinating group for a metal catalyst, potentially directing functionalization to the adjacent C4 position. Palladium-catalyzed C-H arylations of thiophenes have shown a strong preference for the C3 position when unsubstituted at C2 and C5, but the directing effects in a 2,3-disubstituted system are more complex. nih.govmdpi.com Given the combined electronic and potential directing group effects, C-H functionalization would likely be favored at the C4 position. However, steric hindrance from the adjacent C3-substituent could also influence the outcome, potentially allowing for some reaction at the C5 position.

Catalytic Cycles and Ligand Effects in Palladium-Catalyzed Transformations

The carbon-iodine bond at the C2 position of this compound is a prime site for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions provide a powerful means to form new carbon-carbon bonds.

A typical catalytic cycle for a Suzuki-Miyaura coupling, which pairs the aryl iodide with an organoboron reagent, involves three key steps:

Oxidative Addition : The active Pd(0) catalyst inserts into the C-I bond of this compound. This is often the rate-determining step. The reactivity order for halogens is I > Br > Cl. thermofishersci.in This step forms a Pd(II) intermediate.

Transmetalation : The organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium center, displacing the halide. This step requires activation by a base.

Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the final product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. youtube.com

The choice of ligand coordinated to the palladium center is critical for the success of the reaction. Ligands stabilize the palladium catalyst and modulate its reactivity. For electron-rich heterocycles like thiophene, bulky, electron-rich phosphine (B1218219) ligands are often highly effective. They promote the oxidative addition step and facilitate the final reductive elimination. thermofishersci.in For example, in the Suzuki-Miyaura coupling of bromothiophenes, the use of the SPhos ligand with a Pd(OAc)₂ catalyst precursor has been shown to be highly efficient, allowing for low catalyst loading and yielding products in high yields. nih.gov

Radical Pathways in Thiophene Functionalization

Beyond ionic pathways, this compound can also engage in radical reactions, primarily through the homolytic cleavage of the C-I bond. The bond dissociation energy of the C-I bond is relatively low, making it susceptible to cleavage upon input of energy, such as UV light.

A detailed study on the photochemistry of 2-iodothiophene (B115884) using UV light at 268 nm provides a strong model for this process. aip.org The study shows that UV excitation promotes the molecule to bound π→π* states, which are coupled to dissociative states. This coupling leads to the fission of the C-I bond, generating a thienyl radical and an iodine atom radical. aip.org

Thienyl Radical Formation: C₄H₂IS(SMe) + hν → [C₄H₂IS(SMe)]* → •C₄H₂S(SMe) + •I

This 3-(methylsulfanyl)thien-2-yl radical is a highly reactive intermediate. It can participate in a variety of subsequent reactions, including:

Hydrogen abstraction from a solvent molecule.

Addition to an alkene or another unsaturated system. nih.gov

Recombination with another radical.

The experimental investigation using femtosecond extreme ultraviolet (XUV) probe spectroscopy confirmed that C-I bond fission is a key pathway, and also indicated that multiphoton processes could lead to ionization. aip.org

Mentioned Compounds

Applications of 2 Iodo 3 Methylsulfanyl Thiophene in Advanced Organic Synthesis and Materials Science

Precursor Chemistry for the Development of Complex Heterocyclic Architectures

2-Iodo-3-(methylsulfanyl)thiophene serves as a pivotal precursor for constructing intricate heterocyclic systems, particularly fused thiophene (B33073) rings like thieno[3,2-b]thiophenes. The reactivity of the carbon-iodine bond is a key feature, making it significantly more reactive than its bromo-analogue in metal-catalyzed cross-coupling reactions. This enhanced reactivity allows for efficient carbon-carbon bond formation under milder conditions, which is crucial for the synthesis of complex and sensitive molecules.

The compound's utility is demonstrated in its role in synthesizing thieno[3,2-b]thiophene (B52689) derivatives. These fused heterocyclic systems are sought after due to their planar structure and electron-rich nature, which are beneficial for electronic applications. researchgate.netresearchgate.net Synthetic strategies often involve an initial cross-coupling reaction at the 2-position (where the iodine is located), followed by a subsequent cyclization reaction involving the methylsulfanyl group at the 3-position. For example, a Suzuki or Stille coupling can introduce a tailored substituent, which then undergoes an intramolecular reaction to form the second thiophene ring.

Furthermore, the methylsulfanyl group can direct ortho-metalation, allowing for selective functionalization at the adjacent C-4 position, adding another layer of synthetic versatility. This dual reactivity enables chemists to build complex, multi-substituted heterocyclic frameworks that are otherwise difficult to access.

Building Block for Functional Organic Materials

The development of new organic materials with tailored electronic and photophysical properties is a major driver of modern materials science. Thiophene-based oligomers and polymers are at the forefront of this research, and this compound is an important starting material for these advanced materials. nih.gov Fused thiophene systems like thieno[3,2-b]thiophene (TT) and dithieno[3,2-b:2′,3′-d]thiophene (DTT) are particularly noteworthy for their high charge carrier mobility and stability, making them ideal for a range of applications. researchgate.netresearchgate.net

Organic semiconductors are the active components in a variety of electronic devices. Thiophene-based materials, especially oligomers and polymers containing fused rings, are among the most promising organic semiconductors. researchgate.net These materials are used in Organic Field-Effect Transistors (OFETs), which are essential components of flexible displays, sensors, and RFID tags.

The incorporation of thieno[3,2-b]thiophene units, which can be synthesized from precursors like this compound, into conjugated polymers leads to materials with excellent charge transport properties. rsc.org For instance, oligomers based on thieno[3,2-b]thiophene have been synthesized and shown to have promising performance in OFETs, with some exhibiting hole mobilities as high as 0.025 cm²/V·s. The planarity and extended π-conjugation of these fused systems facilitate intermolecular π-π stacking, which is crucial for efficient charge transport. nih.gov

Performance of Thiophene-Based Organic Field-Effect Transistors (OFETs)
MaterialDevice StructureHole Mobility (cm²/V·s)On/Off RatioReference
HT2TT (Thieno[3,2-b]thiophene-based oligomer)Vacuum Sublimated Film0.0251.2 x 10³
2,6-DADTT (Dithieno[3,2-b:2′,3′-d]thiophene derivative)Single Crystal OFETup to 1.2610⁶ - 10⁸ nih.gov
Poly(2,5-bis(3-dodecylthiophen-2-yl)thieno[2,3-b]thiophene)Solution-processed on SAMVaries with SAMNot specified rsc.org

Beyond transistors, thiophene-based materials derived from precursors like this compound are integral to optoelectronic devices, which generate or detect light. These include Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs), or solar cells.

In OPVs, polymers containing thieno[3,2-b]thiophene units act as the electron donor material in the active layer. mdpi.com The excellent electron-donating ability and planar structure of the TT unit contribute to high charge carrier mobility and efficient light absorption. mdpi.com For example, copolymers incorporating a 2-octyldodecyl-substituted thieno[3,2-b]thiophene π-bridge have been developed for use in high-efficiency organic solar cells. mdpi.com

The synthesis of these advanced polymers often relies on cross-coupling reactions like Stille or Suzuki polymerization, where a di-halogenated monomer (such as a derivative of this compound) is reacted with an organotin or organoboron compound. mdpi.comnih.gov The ability to create such high-performance polymers underscores the importance of versatile building blocks.

The development of advanced materials increasingly requires precise control over molecular architecture to fine-tune properties. The dual functionality of this compound provides this control. The highly reactive iodo group allows for the introduction of a wide range of substituents via established cross-coupling chemistry, while the methylsulfanyl group offers a handle for further modification or to influence the material's solid-state packing. This is critical for creating materials with desired properties, such as high refractive indices for optical applications or specific energy levels for efficient charge injection in electronic devices. nih.gov

Enabling Synthesis of Diverse Chemical Libraries for Research

The creation of chemical libraries—large collections of structurally related compounds—is essential for drug discovery and materials science research. This compound is an ideal scaffold for generating such libraries due to its orthogonal reactive sites.

The carbon-iodine bond can be selectively functionalized using a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings. nih.gov This allows for the systematic introduction of a vast array of chemical groups at the 2-position. Subsequently, the methylsulfanyl group at the 3-position can be oxidized to a sulfoxide (B87167) or sulfone, or potentially used in further C-H activation or coupling reactions.

This step-wise, selective functionalization allows for the rapid generation of a diverse set of thiophene derivatives from a single, common intermediate. By varying the coupling partners in the first step and the reaction conditions in the second, researchers can systematically explore the chemical space around the thiophene core, accelerating the discovery of new molecules with interesting biological activities or material properties. mdpi.com

Q & A

Q. What are the optimal synthetic routes for 2-Iodo-3-(methylsulfanyl)thiophene?

  • Methodological Answer : The synthesis of iodinated thiophenes typically involves halogenation or cross-coupling strategies. For 2-iodo derivatives, direct iodination using molecular iodine (I₂) in dichloromethane (DCM) under argon is effective, as demonstrated in the synthesis of 3-iodo-2-aryl/alkyl-benzo[b]thiophenes . Alternatively, N-iodosuccinimide (NIS) in tetrahydrofuran (THF) can selectively introduce iodine at the 2-position of thiophene rings, achieving yields of 79–81% . Key considerations include:
  • Reaction conditions : Temperature (room temperature to reflux), inert atmosphere (argon), and solvent polarity.
  • Purification : Column chromatography with hexane/ethyl acetate gradients ensures high purity .

Q. Table 1: Comparison of Iodination Methods

MethodReagents/ConditionsYield/PurityReference
Direct IodinationI₂, DCM, Ar, 3h, rtHigh purity
N-IodosuccinimideNIS, THF, reflux79–81% yield

Q. How is the structure of this compound characterized?

  • Methodological Answer : Structural confirmation requires multi-technique validation:
  • NMR Spectroscopy : 1^1H and 13^13C NMR identify substituent positions. For example, the thiophene proton at C-5 appears as a doublet (δ ~6.88 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and isotopic patterns (e.g., iodine’s 127^{127}I signature) .
  • X-ray Crystallography : SHELX software refines crystal structures, resolving bond lengths and angles (e.g., C-I bond: ~2.09 Å) .

Q. What common reactions does this compound undergo?

  • Methodological Answer : Key reactions include:
  • Nucleophilic Substitution : Iodine at C-2 is replaced by alkoxy or amino groups under Pd catalysis .
  • Oxidation : The methylsulfanyl group (-SMe) oxidizes to sulfoxide (-SOCH₃) or sulfone (-SO₂CH₃) using H₂O₂ or mCPBA .
  • Cross-Coupling : Suzuki-Miyaura reactions with boronic acids yield biaryl thiophenes .

Advanced Research Questions

Q. How can contradictions in spectroscopic data for this compound be resolved?

  • Methodological Answer : Discrepancies in NMR or MS data often arise from impurities or tautomerism. Strategies include:
  • Multi-Technique Cross-Validation : Combine 1^1H/13^13C NMR, IR (e.g., C-I stretch at ~500 cm⁻¹), and HRMS .
  • Computational Validation : Density Functional Theory (DFT) predicts NMR shifts and optimizes geometry, aligning with experimental data .
  • Crystallographic Resolution : Single-crystal X-ray diffraction provides unambiguous structural confirmation .

Q. How does the methylsulfanyl group influence electronic properties compared to other substituents?

  • Methodological Answer : The -SMe group enhances electron density via conjugation with the thiophene ring, as shown by:
  • Electrochemical Studies : Cyclic voltammetry reveals lower oxidation potentials for -SMe vs. -Cl or -Br derivatives .
  • UV-Vis Spectroscopy : Extended conjugation shifts absorption maxima (λₘₐₓ) by ~20 nm compared to non-sulfur analogs .
  • Computational Analysis : HOMO-LUMO gaps narrow by 0.3–0.5 eV due to sulfur’s polarizability .

Q. What are the challenges in optimizing cross-coupling reactions for this compound?

  • Methodological Answer : Challenges include:
  • Regioselectivity : Iodine’s steric bulk directs coupling to the 5-position, requiring careful catalyst selection (e.g., Pd(PPh₃)₄ vs. PdCl₂) .
  • Side Reactions : Competing oxidation of -SMe necessitates inert conditions (e.g., degassed solvents) .
  • Catalyst Loading : Low Pd concentrations (1–2 mol%) minimize side reactions while maintaining efficiency .

Q. How can computational methods predict reactivity or stability?

  • Methodological Answer :
  • DFT Calculations : Predict reaction pathways (e.g., iodination energetics) and transition states for substitution reactions .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction rates (e.g., DCM vs. THF) .
  • Hirshfeld Surface Analysis : Maps intermolecular interactions in crystals, aiding stability predictions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.